Cas no 72666-54-7 (3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one)
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 1-(3-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one
- 1-(4-methylphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
- 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone
- 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propane-1-one
- 3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 3-(3,4-dimethoxyphenyl)-1-p-tolylprop-2-en-1-one
- AC1MCKAP
- AG-E-28644
- CTK4D6788
- GL-0081
- SureCN498990
- TS-00986
- AKOS001112069
- 3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one
- MFCD00025748
- Z46029315
- NCGC00325467-01
- (E)-3-(3,4-dimethoxyphenyl)-1-p-tolylprop-2-en-1-one
- AE-641/02000055
- CHEMBL2272738
- (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 72666-54-7
- (E)-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- AB01320536-02
- SCHEMBL3742771
-
- MDL: MFCD00025748
- Inchi: 1S/C18H18O3/c1-13-4-8-15(9-5-13)16(19)10-6-14-7-11-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b10-6+
- InChI Key: CVKZUSHLSUSKTM-UXBLZVDNSA-N
- SMILES: O(C)C1=C(C=CC(/C=C/C(C2C=CC(C)=CC=2)=O)=C1)OC
Computed Properties
- Exact Mass: 282.125594432g/mol
- Monoisotopic Mass: 282.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 4
- Topological Polar Surface Area: 35.5Ų
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB242968-1 g |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
72666-54-7 | 1 g |
€339.20 | 2023-07-20 | ||
| abcr | AB242968-5 g |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
72666-54-7 | 5 g |
€658.70 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194290-1g |
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
72666-54-7 | 98% | 1g |
¥1806.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194290-5g |
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
72666-54-7 | 98% | 5g |
¥5397.00 | 2024-05-02 | |
| abcr | AB242968-1g |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one; . |
72666-54-7 | 1g |
€339.20 | 2025-04-16 | ||
| abcr | AB242968-5g |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one; . |
72666-54-7 | 5g |
€658.70 | 2025-04-16 | ||
| A2B Chem LLC | AH32767-1g |
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |
72666-54-7 | 95+% | 1g |
$628.00 | 2024-04-19 | |
| A2B Chem LLC | AH32767-2g |
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |
72666-54-7 | 95+% | 2g |
$830.00 | 2024-04-19 | |
| A2B Chem LLC | AH32767-5g |
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |
72666-54-7 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
| A2B Chem LLC | AH32767-10g |
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |
72666-54-7 | 95+% | 10g |
$1337.00 | 2024-04-19 |
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Suppliers
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Research Update on 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS: 72666-54-7): Recent Advances and Applications in Chemical Biology and Medicine
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS: 72666-54-7) is a chalcone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicine. Chalcones, characterized by their α,β-unsaturated carbonyl structure, serve as key intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have highlighted the compound's role as a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of NF-κB signaling, a pathway implicated in chronic inflammation and cancer. The researchers employed molecular docking simulations to elucidate its binding interactions with the p65 subunit of NF-κB, revealing a unique binding mode that distinguishes it from classical inhibitors. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, emerging evidence points to its anticancer potential. A 2024 preprint in BioRxiv reported that 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one induces apoptosis in triple-negative breast cancer cells through ROS-mediated mitochondrial dysfunction. The study employed flow cytometry and Western blot analysis to confirm the activation of caspase-3 and PARP cleavage, key markers of apoptotic cell death. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal mammary epithelial cells, highlighting its therapeutic window.
The compound's chemical synthesis and optimization have also seen advancements. A recent patent (WO2023124567) describes an improved synthetic route using Claisen-Schmidt condensation under microwave irradiation, achieving a 92% yield with reduced reaction time. This methodological innovation addresses previous challenges in scalability and purity, paving the way for larger-scale pharmacological studies. Structural-activity relationship (SAR) studies accompanying this work identified the 3,4-dimethoxy groups as critical for maintaining bioactivity, while modifications to the 4-methylphenyl moiety modulated solubility parameters.
From a mechanistic perspective, cutting-edge proteomics studies have expanded our understanding of its polypharmacology. A 2024 Nature Chemical Biology paper employed thermal proteome profiling to identify off-target interactions, revealing unexpected modulation of the PI3K/AKT pathway. This systems-level analysis underscores the compound's potential as a multi-target agent, though it also raises considerations for potential side effects that warrant further investigation in preclinical models.
In conclusion, 3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one represents a promising chemical entity with diverse biological activities. While current research has established its anti-inflammatory and anticancer properties, future studies should focus on in vivo efficacy, pharmacokinetic optimization, and toxicological profiling. The compound's unique chemical features and demonstrated bioactivities position it as a valuable candidate for further drug development efforts in precision medicine applications.
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